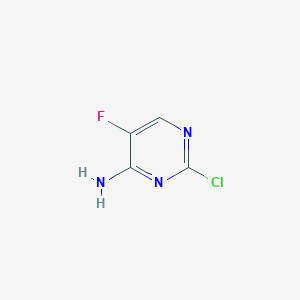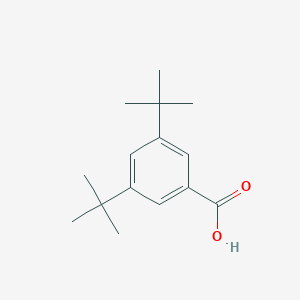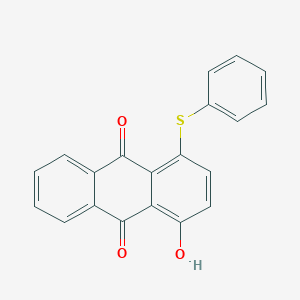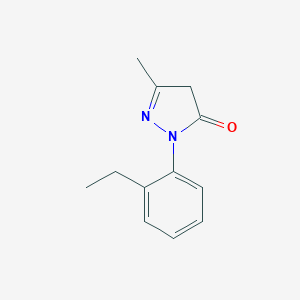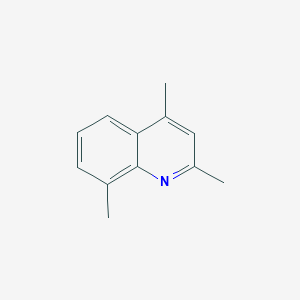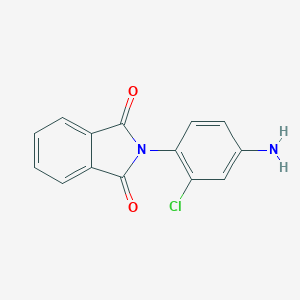
N-(4-Amino-2-chlorophenyl)phthalimide
Overview
Description
Mechanism of Action
Target of Action
It has been identified as ananticonvulsant , suggesting that it likely interacts with targets involved in neuronal signaling.
Mode of Action
As an anticonvulsant, it may modulate the activity of ion channels or neurotransmitter systems to decrease neuronal excitability .
Biochemical Pathways
Given its anticonvulsant activity, it may influence pathways related to neuronal signaling and excitability .
Pharmacokinetics
It is soluble in dmso , which may influence its bioavailability and distribution.
Result of Action
As an anticonvulsant, it likely reduces neuronal excitability, potentially preventing or reducing the frequency of seizures .
Action Environment
Factors such as temperature, pH, and the presence of other substances could potentially affect its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Subaphyllin typically involves the reaction of ferulic acid with putrescine. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of Subaphyllin may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Subaphyllin undergoes various types of chemical reactions, including:
Oxidation: Subaphyllin can be oxidized to form corresponding quinones.
Reduction: Reduction of Subaphyllin can lead to the formation of dihydro derivatives.
Substitution: Subaphyllin can undergo substitution reactions, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, and bases under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Subaphyllin has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and neurodegenerative diseases.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Subaphyllin is unique compared to other hydroxycinnamic acid derivatives due to its specific structural features and biological activities. Similar compounds include:
Ferulic Acid: A precursor in the synthesis of Subaphyllin, known for its antioxidant properties.
Caffeic Acid: Another hydroxycinnamic acid derivative with similar antioxidant and anti-inflammatory activities.
Chlorogenic Acid: A compound with antioxidant, anti-inflammatory, and neuroprotective effects.
Subaphyllin stands out due to its specific interactions with molecular targets and its potential therapeutic applications in various diseases.
Properties
IUPAC Name |
2-(4-amino-2-chlorophenyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-11-7-8(16)5-6-12(11)17-13(18)9-3-1-2-4-10(9)14(17)19/h1-7H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZDMSPFGPTPER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424953 | |
| Record name | N-(4-Amino-2-chlorophenyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19348-53-9 | |
| Record name | N-(4-Amino-2-chlorophenyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bicyclo[2.2.1]heptanyl(phenyl)methanone](/img/structure/B92747.png)

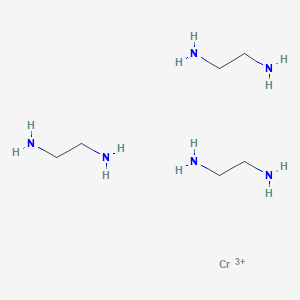
![5,6,9-Trimethoxyfuro[3,2-g]chromen-7-one](/img/structure/B92751.png)
